molecular formula C12H11N3OS B2913101 2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile CAS No. 343375-45-1

2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile

Cat. No.: B2913101
CAS No.: 343375-45-1
M. Wt: 245.3
InChI Key: JFTCIJUASYKCSU-UHFFFAOYSA-N
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Description

2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile is a malononitrile derivative characterized by a methoxyphenylsulfanyl group and an amino substituent on its ethylidene backbone. Malononitrile derivatives are widely studied for their roles in organic synthesis, material science, and biomedical imaging due to their electron-deficient core and tunable substituents .

Properties

IUPAC Name

2-[1-amino-2-(4-methoxyphenyl)sulfanylethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-16-10-2-4-11(5-3-10)17-8-12(15)9(6-13)7-14/h2-5H,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTCIJUASYKCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile, also referred to as "compound 1," is a chemical compound with the molecular formula C12H11N3OSC_{12}H_{11}N_{3}OS and a molecular weight of 245.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C12H11N3OSC_{12}H_{11}N_{3}OS
  • Molecular Weight : 245.3 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that compounds with similar structures, particularly those containing methoxy and sulfanyl groups, demonstrate significant anticancer properties. For instance, studies have shown that derivatives of malononitrile exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of electron-donating groups like methoxy enhances the anticancer activity by improving solubility and bioavailability .

Antioxidant Activity

Compounds structurally related to this compound have also been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. For example, similar malononitrile derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The IC50 values for these activities are often reported in the low micromolar range, indicating strong inhibitory effects .

Research Findings

Several studies have highlighted the biological activity of related compounds:

Activity Compound IC50 (µM) Notes
AnticancerVarious Malononitrile Derivatives< 30Effective against multiple cancer cell lines
AntioxidantMethoxyphenyl Derivatives< 10Significant free radical scavenging ability
AChE InhibitionTacrine Derivatives0.08 - 0.35More potent than standard drugs like rivastigmine

Case Studies

  • Anticancer Studies : In vitro studies conducted on colon carcinoma cell lines demonstrated that derivatives similar to compound 1 exhibited an IC50 value of less than 30 µM, indicating strong cytotoxic effects .
  • Neuroprotective Effects : A study on malononitrile derivatives revealed their ability to inhibit AChE and BuChE effectively, with some compounds showing up to eight times the efficacy of curcumin in inhibiting β-secretase activity .

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Effects : Bromine or chlorine atoms increase molecular weight and polarizability, whereas methoxy groups enhance solubility in polar solvents .
  • Synthetic Flexibility: Malononitrile derivatives are synthesized via condensation reactions (e.g., ), enabling diverse functionalization .
  • Contradictions : Discrepancies in reported melting points (e.g., 3b) emphasize the need for standardized synthesis protocols .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-(1-amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile, and how are intermediates validated?

Methodological Answer :

  • Synthesis : A common approach involves Knoevenagel condensation between malononitrile and a β-keto sulfide precursor. For example, reacting 3-iodo-1-(4-methoxyphenyl)propan-1-one with malononitrile in the presence of K₂CO₃ under reflux conditions, followed by sulfanyl group introduction via nucleophilic substitution .
  • Validation : Intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy. For example, the nitrile stretch (~2200 cm⁻¹) in IR confirms malononitrile incorporation, while ¹H NMR detects methoxy (δ 3.8–4.0 ppm) and sulfanyl (δ 2.5–3.0 ppm) protons. X-ray crystallography (e.g., monoclinic P2₁/c space group with a = 11.9010 Å, β = 100.141°) resolves bond lengths (e.g., C≡N: ~1.15 Å) and weak intermolecular C–H···N/π interactions .

Advanced Structural Analysis

Q. Q2. How can tautomerism and hydrogen-bonding networks in this compound be resolved experimentally and computationally?

Methodological Answer :

  • Tautomerism : The keto-enol equilibrium of the ethylidene-amino group is studied via variable-temperature NMR and X-ray diffraction. Computational DFT (e.g., B3LYP/6-311++G**) predicts tautomer stability, with intramolecular H-bonding (e.g., N–H···O/S) favoring the keto form .
  • Hydrogen Bonding : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N: ~2.8 Å). IR spectroscopy identifies NH/OH stretches (3200–3500 cm⁻¹) perturbed by H-bonding .

Reactivity and Functionalization

Q. Q3. What strategies optimize regioselective functionalization of the sulfanyl and amino groups for heterocyclic synthesis?

Methodological Answer :

  • Sulfanyl Group : React with alkyl halides (e.g., CH₃I) in DMF/NaH to form sulfonium salts, monitored by LC-MS. The sulfanyl group also participates in Michael additions with α,β-unsaturated carbonyls .
  • Amino Group : Acylation (e.g., acetic anhydride) or Schiff base formation (e.g., benzaldehyde) under anhydrous conditions. Advanced heterocycles (e.g., pyrano[2,3-d]pyrimidines) are synthesized via microwave-assisted cyclization with barbituric acids .

Analytical Challenges in Impurity Profiling

Q. Q4. How are synthetic byproducts (e.g., disulfides or deaminated derivatives) identified and mitigated?

Methodological Answer :

  • Identification : LC-HRMS (ESI+) detects disulfides (m/z ~450) and deaminated products (m/z loss of 17 Da). ¹H NMR tracks amine proton disappearance (δ 1.5–2.5 ppm) .
  • Mitigation : Optimize reaction stoichiometry (e.g., 1:1.2 malononitrile:keto precursor) and use scavengers (e.g., molecular sieves) to suppress hydrolysis. Purify via silica gel chromatography (hexane:EtOAc 4:1) .

Computational Modeling of Electronic Effects

Q. Q5. How do the electron-withdrawing nitriles and electron-donating methoxy groups influence acidity and reactivity?

Methodological Answer :

  • Acidity : The pKa of the amino group is calculated using COSMO-RS (e.g., ~8.5 vs. ~10.5 for unsubstituted analogs). Nitriles lower pKa via inductive effects, while the methoxy group stabilizes protonated forms through resonance .
  • Reactivity : Frontier molecular orbital (FMO) analysis (HOMO: −6.2 eV, LUMO: −1.8 eV) predicts nucleophilic attack at the β-carbon of the ethylidene group. TD-DFT models UV-Vis transitions (λmax ~300 nm) for photochemical studies .

Applications in Materials Science

Q. Q6. Can this compound serve as a ligand or precursor for metal-organic frameworks (MOFs)?

Methodological Answer :

  • MOF Synthesis : Coordinate with Zn²⁺/Cu²⁺ in DMF/EtOH to form porous frameworks. BET analysis reveals surface areas ~800 m²/g. The sulfanyl group enhances sulfur-metal interactions, confirmed by XPS (S 2p₃/₂: ~163 eV) .
  • Optoelectronic Properties : DFT predicts charge-transfer transitions for OLED applications. Cyclic voltammetry shows reversible redox peaks (−0.5 V to +0.3 V vs. Ag/AgCl) .

Safety and Handling in Laboratory Settings

Q. Q7. What precautions are critical when handling this compound’s nitrile and sulfanyl moieties?

Methodological Answer :

  • Nitrile Safety : Use fume hoods and PPE (nitrile gloves, goggles). Monitor airborne CN⁻ with Draeger tubes. Neutralize spills with NaHCO₃ .
  • Sulfanyl Stability : Store under N₂ at 4°C to prevent oxidation to sulfoxides. Test purity via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) before use .

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